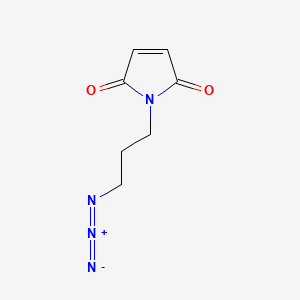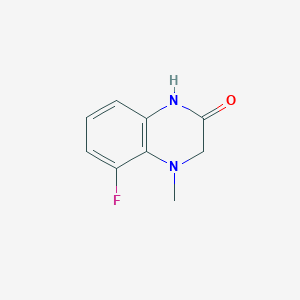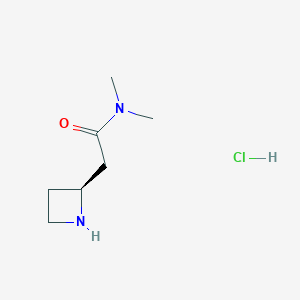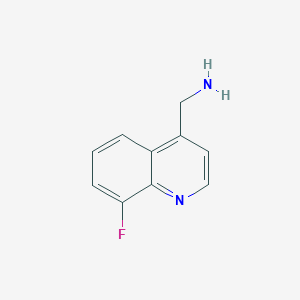
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is an organic compound that features both an azide group and a pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione can be synthesized through a multi-step process. One common method involves the reaction of 3-azidopropylamine with maleic anhydride. The reaction typically occurs in an organic solvent such as dichloromethane or tetrahydrofuran, under mild conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles.
Common Reagents and Conditions
Substitution Reactions: Copper(I) catalysts are commonly used in click chemistry to facilitate the formation of triazoles.
Reduction Reactions: Hydrogen gas and palladium catalysts are used for the reduction of azides to amines.
Cycloaddition Reactions: Alkynes and copper(I) catalysts are used in cycloaddition reactions.
Major Products Formed
Substitution Reactions: 1,2,3-Triazoles
Reduction Reactions: Amines
Cycloaddition Reactions: 1,2,3-Triazoles
科学的研究の応用
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-(3-Azidopropyl)-1H-pyrrole-2,5-dione primarily involves its azide group. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and bioorthogonal. This property makes it useful in bioconjugation and drug delivery applications. The pyrrole ring can also participate in various chemical reactions, contributing to the compound’s versatility.
類似化合物との比較
Similar Compounds
1-(3-Azidopropyl)-1H-benzo[d]imidazole: Similar in structure but contains a benzimidazole ring instead of a pyrrole ring.
3-Azido-1-propylamine: Contains an azide group and a primary amine but lacks the pyrrole ring.
Uniqueness
1-(3-Azidopropyl)-1H-pyrrole-2,5-dione is unique due to the presence of both an azide group and a pyrrole ring. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C7H8N4O2 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
1-(3-azidopropyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C7H8N4O2/c8-10-9-4-1-5-11-6(12)2-3-7(11)13/h2-3H,1,4-5H2 |
InChIキー |
DYIKMFMZLJZAEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=O)N(C1=O)CCCN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxyimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912099.png)

![3-Ethylpyrazolo[1,5-a]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912119.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11912120.png)




![cis-1,2,3,3a,4,9b-Hexahydrochromeno[4,3-b]pyrrole](/img/structure/B11912142.png)




![6-Hydroxy-1-methyl-1h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11912169.png)
